molecular formula C22H21ClN2O3S B3534963 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide

Cat. No.: B3534963
M. Wt: 428.9 g/mol
InChI Key: OFSNYNGBHBBMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide is a complex organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a sulfonyl group attached to a glycinamide backbone, with additional phenyl and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions to form the sulfonyl chloride intermediate.

    Coupling with glycinamide: The sulfonyl chloride intermediate is then reacted with glycinamide in the presence of a base such as triethylamine to form the desired sulfonyl glycinamide compound.

    Introduction of phenyl and dimethylphenyl groups:

Industrial Production Methods

Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride, along with the appropriate electrophile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cleavage products of the sulfonyl group.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phenyl and chlorophenyl groups may enhance the compound’s binding affinity to these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-(3-nitrophenyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl group, in particular, may influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-7-6-10-21(17(16)2)24-22(26)15-25(19-8-4-3-5-9-19)29(27,28)20-13-11-18(23)12-14-20/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSNYNGBHBBMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.